
N-(1-hydroxy-1-phenylpropan-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-hydroxy-1-phenylpropan-2-yl)benzamide is a synthetic compound known for its diverse potential applications in scientific research. It is also referred to as FTY720 or fingolimod. This compound has gained significant attention due to its unique structure and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Several methods have been reported for the synthesis of N-(1-hydroxy-1-phenylpropan-2-yl)benzamide. One common approach involves the reaction of a protected aminophenol with a benzoyl chloride derivative. For example:
- :
Balanced Chemical Equation: C6H5NH(Boc)−CH(OH)CH3+C6H5COCl→N−(1-hydroxy-1-phenylpropan-2-yl)benzamide+Boc-Cl
(Boc = tert-butyloxycarbonyl protecting group)Industrial Production Methods
Industrial production methods for benzamide derivatives often involve the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is efficient, eco-friendly, and provides high yields.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-hydroxy-1-phenylpropan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amide group can be reduced to an amine.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted benzamide derivatives.
Aplicaciones Científicas De Investigación
N-(1-hydroxy-1-phenylpropan-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis and characterization of various stereoisomers.
Biology: Acts as a sphingosine-1-phosphate (S1P) receptor modulator, influencing lymphocyte trafficking.
Medicine: Initially developed as an immunosuppressant drug, it has shown potential in treating multiple sclerosis and other autoimmune diseases.
Industry: Used in the development of new pharmaceuticals and chemical intermediates.
Mecanismo De Acción
N-(1-hydroxy-1-phenylpropan-2-yl)benzamide acts as a sphingosine-1-phosphate (S1P) receptor modulator. It binds to S1P receptors on lymphocytes, altering their trafficking within the body. This modulation affects the immune response, making it useful in treating autoimmune diseases.
Comparación Con Compuestos Similares
Similar Compounds
N-(1-hydroxy-3-phenyl-propan-2-yl)benzamide:
Fingolimod (FTY720): A well-known immunosuppressant with similar biological activities.
Uniqueness
N-(1-hydroxy-1-phenylpropan-2-yl)benzamide is unique due to its specific structure, which allows it to act as a potent S1P receptor modulator. This property makes it particularly valuable in medical research and pharmaceutical development.
Propiedades
IUPAC Name |
N-(1-hydroxy-1-phenylpropan-2-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-12(15(18)13-8-4-2-5-9-13)17-16(19)14-10-6-3-7-11-14/h2-12,15,18H,1H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKXFNVKDLDJBD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NC(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10385279 |
Source


|
| Record name | F0472-0024 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10385279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4380-71-6 |
Source


|
| Record name | N-(2-Hydroxy-1-methyl-2-phenylethyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4380-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | F0472-0024 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10385279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
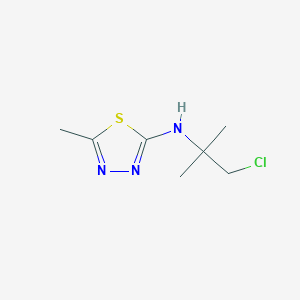


![3-Methyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-thioxo-1,3-oxazolidin-4-one](/img/structure/B411979.png)
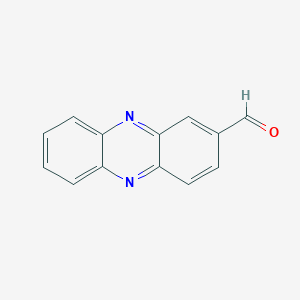
![5H-Indeno[1,2-b]pyridin-5-one, hydrazone](/img/structure/B411981.png)
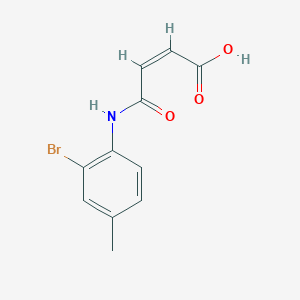
![N'-[4-chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]acetohydrazide](/img/structure/B411983.png)
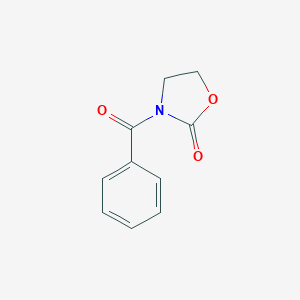
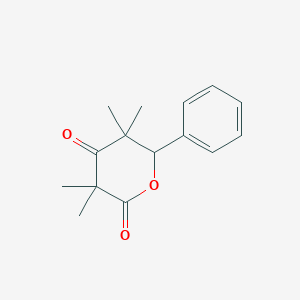
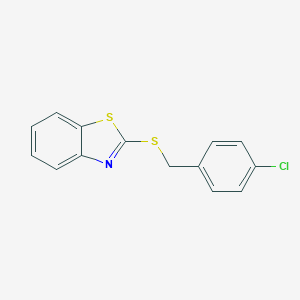

![N-{2,2-dichloro-1-[(4-chlorophenyl)sulfanyl]ethyl}-2,2-dimethylpropanamide](/img/structure/B411993.png)

